molecular formula C15H20O B10818315 Furanoelemene CAS No. 120520-43-6

Furanoelemene

Cat. No.: B10818315
CAS No.: 120520-43-6
M. Wt: 216.32 g/mol
InChI Key: HICAMHOOTMOHPA-DZGCQCFKSA-N
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Description

Furanoelemene, also known as furanodiene, is a sesquiterpene compound with the molecular formula C15H20O. It is a naturally occurring compound found in the essential oils of various plants, particularly those belonging to the Curcuma species. This compound is known for its unique chemical structure, which includes a furan ring, and its potential therapeutic properties, especially in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furanoelemene can be synthesized through various organic synthesis methods. One common approach involves the cyclization of sesquiterpene precursors under acidic conditions. For example, the cyclization of farnesyl pyrophosphate can lead to the formation of this compound. Additionally, the use of palladium-catalyzed cyclization reactions has been explored for the synthesis of this compound and its derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from plants such as Curcuma wenyujin. The extracted oils are then subjected to chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions

Furanoelemene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound epoxide and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, particularly at the furan ring, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include this compound epoxide, this compound alcohols, and various substituted this compound derivatives .

Scientific Research Applications

Furanoelemene has garnered significant attention in scientific research due to its diverse applications:

    Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules and natural product derivatives.

    Biology: Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the development of therapeutic agents.

    Medicine: this compound has demonstrated promising anticancer activity, particularly against various types of tumors. It is being investigated for its ability to inhibit tumor cell proliferation and induce apoptosis.

    Industry: This compound is used in the fragrance and flavor industry due to its unique aroma and potential as a natural flavoring agent

Mechanism of Action

Furanoelemene exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Furanoelemene is structurally similar to other sesquiterpenes such as β-elemene and germacrone. it is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to β-elemene, this compound exhibits stronger anticancer activity and a broader spectrum of biological effects .

List of Similar Compounds

  • β-Elemene
  • Germacrone
  • Furanodiene
  • Curzerene

This compound’s unique structure and diverse biological activities make it a compound of significant interest in various fields of research and industry.

Properties

CAS No.

120520-43-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

InChI

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m0/s1

InChI Key

HICAMHOOTMOHPA-DZGCQCFKSA-N

Isomeric SMILES

CC1=COC2=C1C[C@H]([C@](C2)(C)C=C)C(=C)C

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Origin of Product

United States

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